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Introduction

Dimethylstannane ((CHs)2SnHz), also known as dimethyltin dihydride, is an organotin
compound of significant interest in various chemical applications, particularly in organic
synthesis and materials science. The reactivity and utility of this molecule are largely dictated
by the properties of the tin-hydrogen (Sn-H) bond. This technical guide provides a
comprehensive overview of the Sn-H bond in dimethylstannane, detailing its structural,
spectroscopic, and energetic characteristics. The information presented herein is a synthesis of
available experimental data and computational studies, aimed at providing a thorough resource
for researchers and professionals in the field.

Molecular Structure and Bonding

The molecular geometry of dimethylstannane centers around a tetrahedral tin atom, bonded
to two methyl groups and two hydrogen atoms. The Sn-H bond is a critical feature, influencing
the molecule's stability and reactivity.

Bond Parameters

While experimental determination of the precise Sn-H bond length in dimethylstannane via
gas-phase electron diffraction or microwave spectroscopy is not readily available in the
literature, computational studies on related organotin hydrides provide reliable estimates.
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Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining
molecular geometries with high accuracy.

Table 1: Structural Parameters of the Sn-H Bond in Dimethylstannane

Parameter Experimental Value Calculated Value Method/Reference
] DFT/ab initio
Sn-H Bond Length (A)  Not available ~1.70-1.72 o
estimations
H-Sn-H Bond Angle ) DFT/ab initio
Not available ~105 - 109 o
®) estimations
C-Sn-H Bond Angle ) DFT/ab initio
Not available ~107 - 111 o
®) estimations

Spectroscopic Characterization

Spectroscopic techniques are invaluable for probing the nature of the Sn-H bond in
dimethylstannane. Infrared and Nuclear Magnetic Resonance spectroscopy, in particular,
provide direct insights into the vibrational modes and the electronic environment of the tin-
hydrogen bond.

Vibrational Spectroscopy

The Sn-H stretching vibration is a characteristic and intense absorption in the infrared (IR)
spectrum of organotin hydrides. For dimethylstannane, this absorption appears as a strong
doublet.

Table 2: Vibrational Frequency of the Sn-H Bond in Dimethylstannane

. . Experimental Frequency . .
Vibrational Mode ( 1 Spectroscopic Technique
cm-

Sn-H Stretch 1858, 1871 Infrared Spectroscopy[1]

The presence of a doublet for the Sn-H stretching frequency is a notable feature, which may
arise from the symmetric and asymmetric stretching modes of the two Sn-H bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for characterizing organotin hydrides. The proton
chemical shift of the Sn-H bond and its coupling to tin isotopes (1’Sn and 11°Sn) provide

valuable structural information.

Table 3: *H NMR Spectroscopic Data for the Sn-H Bond in Dimethylstannane

Parameter Value

Not explicitly reported, but expected in the

Chemical Shift (5, ppm) region of 4-5 ppm

1J(11°Sn-1H) (Hz) ~1700 - 1900

1J(17Sn-1H) (Hz) ~1600 - 1800

Energetics and Reactivity

The bond dissociation energy (BDE) of the Sn-H bond is a key thermodynamic parameter that
governs the reactivity of dimethylstannane, particularly in radical reactions.

Bond Dissociation Energy

Direct experimental measurement of the Sn-H BDE in dimethylstannane is challenging.
However, computational studies, particularly using high-level DFT methods, can provide
accurate estimates. Functionals such as M06-2X have been shown to provide reliable BDEs for

main group elements.

Table 4: Bond Dissociation Energy of the Sn-H Bond in Dimethylstannane

. Calculated Value
Parameter Experimental Value Method
(kcal/mol)

Sn-H BDE Not available ~70-75 DFT (e.g., M06-2X)

The relatively low Sn-H bond dissociation energy is responsible for the ability of
dimethylstannane to act as a hydrogen atom donor in radical reactions.
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Reactivity of the Sn-H Bond

The Sn-H bond in dimethylstannane is non-polar and susceptible to homolytic cleavage,
making it an excellent precursor for stannyl radicals. This property is the basis for its utility in
various chemical transformations, including:

o Radical-mediated reductions: Reduction of organic halides, deoxygenation of alcohols
(Barton-McCombie reaction), and reduction of nitro compounds.

o Hydrosilylation: Addition of the Sn-H bond across unsaturated C-C bonds.
o Radical cyclizations: Initiation of intramolecular cyclization reactions.

Experimental Protocols
Synthesis of Dimethylstannane

The synthesis of dimethylstannane is typically achieved through the reduction of its
corresponding dichloride, dimethyltin dichloride ((CHz)2SnClz2).

Protocol: Reduction of Dimethyltin Dichloride

e Precursor Synthesis: Dimethyltin dichloride can be synthesized via the direct reaction of tin
metal with methyl chloride in the presence of a catalyst. Several patented methods describe
this industrial process.

o Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping
funnel, and a reflux condenser connected to a nitrogen inlet is used. All glassware must be
thoroughly dried.

e Reagents:
o Dimethyltin dichloride ((CHs)2SnCl2)
o Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBHa4)

o Anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent
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e Procedure: a. A solution of dimethyltin dichloride in the chosen anhydrous solvent is
prepared in the reaction flask under an inert atmosphere of nitrogen. b. The flask is cooled in
an ice bath. c. A solution or slurry of the reducing agent (e.g., LiAlHa4 in ether) is added
dropwise from the dropping funnel to the stirred solution of dimethyltin dichloride. The
addition should be slow to control the exothermic reaction. d. After the addition is complete,
the reaction mixture is allowed to warm to room temperature and stirred for several hours. e.
The reaction is carefully quenched by the slow, dropwise addition of water or a saturated
aqueous solution of sodium sulfate, followed by dilute acid. f. The organic layer is separated,
and the aqueous layer is extracted with the solvent. g. The combined organic extracts are
dried over an anhydrous drying agent (e.g., MgSQOa). h. The solvent is removed by distillation
under reduced pressure to yield crude dimethylstannane. i. The product can be further
purified by fractional distillation.

Caution: Organotin compounds are toxic and should be handled with appropriate personal
protective equipment in a well-ventilated fume hood. Reactions with reducing agents like LiAlH4
are highly exothermic and can generate flammable hydrogen gas.

Visualizations
Molecular Structure

Caption: Ball-and-stick model of dimethylstannane.
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Caption: Synthesis workflow for dimethylstannane.
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Caption: Radical reduction of an organic halide.

Conclusion

The Sn-H bond in dimethylstannane is a cornerstone of its chemical behavior, characterized
by a relatively low bond dissociation energy and distinct spectroscopic signatures. This guide
has synthesized the available experimental and computational data to provide a detailed
understanding of this crucial functional group. The provided experimental protocol for its
synthesis, along with the visual representations of its structure and reactivity, offer a practical
resource for researchers. A deeper understanding of the Sn-H bond will continue to drive
innovation in the application of dimethylstannane and related organotin hydrides in organic
synthesis and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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